1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one

17β-hydroxysteroid dehydrogenase steroid metabolism enzyme inhibition

1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one (CAS 679802-93-8) is a C18H16O6 prenylated xanthone bearing a distinctive 2-hydroxy-3-methylbut-3-enyl side chain at the C-4 position of the 1,3,5-trihydroxyxanthone core. This compound belongs to the broader class of polyhydroxylated xanthones found across Clusiaceae and Guttiferae plant families, yet its specific substitution pattern—a hydroxylated isopentenyl group rather than the more common unmodified prenyl (3-methylbut-2-enyl) chain—distinguishes it from the majority of naturally abundant 4-prenylated xanthones.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 679802-93-8
Cat. No. B12539271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one
CAS679802-93-8
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCC(=C)C(CC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O
InChIInChI=1S/C18H16O6/c1-8(2)12(20)6-10-13(21)7-14(22)15-16(23)9-4-3-5-11(19)17(9)24-18(10)15/h3-5,7,12,19-22H,1,6H2,2H3
InChIKeyTYXACYABPVAUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one (CAS 679802-93-8): Sourcing and Baseline Profile for Prenylated Xanthone Procurement


1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one (CAS 679802-93-8) is a C18H16O6 prenylated xanthone bearing a distinctive 2-hydroxy-3-methylbut-3-enyl side chain at the C-4 position of the 1,3,5-trihydroxyxanthone core . This compound belongs to the broader class of polyhydroxylated xanthones found across Clusiaceae and Guttiferae plant families, yet its specific substitution pattern—a hydroxylated isopentenyl group rather than the more common unmodified prenyl (3-methylbut-2-enyl) chain—distinguishes it from the majority of naturally abundant 4-prenylated xanthones [1]. The compound has been recorded in authoritative bioactivity databases with annotation against human 17β-hydroxysteroid dehydrogenase enzymes, providing a quantitative anchor for procurement decisions [2].

Why 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one Cannot Be Replaced by Common Prenylated Xanthones: A Quantitative Justification


Generic substitution among prenylated xanthones carries a high risk of target-specific activity loss because even minor alterations to the C-4 side chain fundamentally reshape enzyme inhibition profiles. The target compound's 2-hydroxy-3-methylbut-3-enyl substituent introduces an additional hydrogen-bond donor and acceptor relative to the standard 3-methylbut-2-enyl (prenyl) group found in 1,3,5-trihydroxy-4-prenylxanthone (CAS 53377-61-0) . This difference shifts the hydrogen-bond donor count from 3 to 4 and the acceptor count from 5 to 6, altering both polarity and steric bulk at the enzyme interaction interface . Within the 17β-HSD2 assay series curated in BindingDB, compounds sharing the 1,3,5-trihydroxyxanthone core but differing in side-chain composition exhibit IC50 values spanning nearly two orders of magnitude (19 nM to >1,000 nM), confirming that side-chain identity, not merely core structure, governs potency [1]. Procurement of a generic 4-prenylated xanthone as a substitute therefore cannot guarantee retention of 17β-HSD2 inhibitory activity and may introduce divergent off-target profiles.

Quantitative Differential Evidence Guide for 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one: Head-to-Head and Cross-Study Comparisons


17β-HSD2 Inhibitory Potency: Rank-Order Comparison Within a Single BindingDB Assay Series

In a single curated BindingDB assay series measuring inhibition of human placental microsomal 17β-HSD2 using [³H]E2 as substrate with HPLC analysis, the target compound (BDBM50357465) yielded an IC50 of 238 nM. Within the same series, comparator BDBM50357463 achieved IC50 19 nM, BDBM50357467 gave IC50 132 nM, and BDBM50357464 showed IC50 156 nM. The target compound thus occupies an intermediate potency rank among 1,3,5-trihydroxyxanthone derivatives tested in this system, exhibiting 12.5-fold lower potency than the most active member but only 1.5–1.8-fold lower than two other close analogs, establishing a defined activity window for selection [1].

17β-hydroxysteroid dehydrogenase steroid metabolism enzyme inhibition

17β-HSD1 vs. 17β-HSD2 Selectivity Profile: Dual-Target Comparative Analysis

The target compound was profiled against both 17β-HSD isoforms in parallel assays using human placental subcellular fractions. Against 17β-HSD2 (microsomal), the IC50 was 238 nM; against 17β-HSD1 (cytosolic), the IC50 was 309 nM, yielding a modest HSD1/HSD2 selectivity ratio of 1.3 [1]. This near-equipotent dual inhibition profile differs from highly selective 17β-HSD2 inhibitors in the same series that achieve selectivity ratios exceeding 10-fold. For context, comparator BDBM50357463 exhibited IC50 19 nM on 17β-HSD2 (microsomal) and IC50 31 nM on 17β-HSD2 in MDA-MB-231 cellular assay [2], though its 17β-HSD1 data were not reported, preventing a full selectivity comparison. The target compound's balanced dual inhibition may be advantageous in experimental systems where both isoforms contribute to the steroidogenic phenotype.

steroidogenesis isoform selectivity 17β-HSD1

Structural Differentiation from 1,3,5-Trihydroxy-4-prenylxanthone: Physicochemical Determinants of Biological Profile

The target compound (C18H16O6, MW 328.09) differs from the widely available 1,3,5-trihydroxy-4-prenylxanthone (CAS 53377-61-0; C18H16O5, MW 312.32) by the presence of a hydroxyl group on the prenyl side chain, replacing the terminal methyl group with a hydroxymethyl moiety . This modification increases the hydrogen-bond donor count from 3 to 4 and the acceptor count from 5 to 6, while raising the topological polar surface area (TPSA) from approximately 87 Ų to an estimated 107 Ų . The biological consequence is evident in target engagement: 1,3,5-trihydroxy-4-prenylxanthone is characterized primarily as a PDE5 inhibitor (IC50 3.0 μM) and Na⁺/H⁺ exchanger inhibitor (MIC 10 μg/mL) , whereas the target compound has documented activity against 17β-HSD enzymes (IC50 238–309 nM)—a target class not reported for the non-hydroxylated analog. This target class divergence underscores that the side-chain hydroxyl group is not merely a polarity modifier but a determinant of target selectivity.

structure-activity relationship prenylated xanthones side-chain hydroxylation

Differentiation from Pancixanthone A: Antimalarial vs. Steroidogenic Enzyme Targeting

Pancixanthone A (CAS 174232-30-5; 1,3,5-trihydroxy-4-(2-methylbut-3-en-2-yl)-9H-xanthen-9-one) is a close positional isomer of the target compound, differing only in the substitution pattern at the C-4 prenyl terminus (2-methylbut-3-en-2-yl vs. 2-hydroxy-3-methylbut-3-en-1-yl). Pancixanthone A has reported antimalarial activity against chloroquine-resistant Plasmodium falciparum with an IC50 of 1.6 μg/mL (approximately 5.1 μM based on MW 312.32) . No 17β-HSD inhibitory activity has been documented for pancixanthone A in available databases. Conversely, no antimalarial data have been reported for the target compound. This orthogonal bioactivity profile demonstrates that the terminal hydroxylation of the prenyl side chain redirects biological activity from antiparasitic to steroidogenic enzyme modulation, precluding functional interchangeability between these two C18 xanthone isomers [1].

antimalarial activity Plasmodium falciparum target specificity

Cellular vs. Biochemical Assay Potency Gradient: Contextualizing 17β-HSD2 Inhibition Within the Series

Within the BindingDB 17β-HSD2 series, several compounds were profiled in both biochemical (placental microsomal) and cellular (MDA-MB-231 breast cancer cell line) assays. The most potent compound, BDBM50357463, showed IC50 19 nM in the biochemical assay and 31 nM in the cellular assay, representing a 1.6-fold drop in potency across the biochemical-to-cellular translation [1]. For the target compound (BDBM50357465), only biochemical data are available (IC50 238 nM). Extrapolating the 1.6-fold translation factor observed for BDBM50357463 would predict a cellular IC50 of approximately 380 nM for the target compound, placing it in the sub-micromolar range suitable for cell-based steroid metabolism studies. However, this prediction must be treated as a class-level inference until directly measured, as differential cell permeability across the series has not been established [2].

cellular activity MDA-MB-231 biochemical-to-cellular translation

Optimal Research Application Scenarios for 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one Based on Quantitative Evidence


Steroidogenic Enzyme Panel Screening: Dual 17β-HSD1/HSD2 Inhibition Profiling

The compound's balanced dual inhibition of 17β-HSD2 (IC50 238 nM) and 17β-HSD1 (IC50 309 nM), with a selectivity ratio of only 1.3, makes it suitable for steroidogenic enzyme panel screens where simultaneous modulation of both estradiol-inactivating (HSD2) and estrone-reducing (HSD1) activities is desired [1]. This contrasts with more potent but potentially highly selective inhibitors in the same series, and allows researchers to probe the net effect of dual HSD1/HSD2 blockade on estradiol/estrone steady-state ratios in placental or breast tissue models. The compound's intermediate potency (sub-micromolar range) reduces the risk of complete enzyme saturation that can complicate mechanistic interpretation with picomolar inhibitors.

Xanthone SAR Studies Focusing on Prenyl Side-Chain Hydroxylation Effects

The target compound serves as a critical SAR probe for investigating how hydroxylation of the 4-prenyl substituent redirects target engagement. Direct comparison with 1,3,5-trihydroxy-4-prenylxanthone (PDE5/NHE inhibitor profile) and pancixanthone A (antimalarial profile) reveals that the 2-hydroxy-3-methylbut-3-enyl side chain confers 17β-HSD targeting activity not observed in analogs with unmodified or differently substituted prenyl groups [2]. Researchers building xanthone-focused compound libraries for steroidogenesis or hormone-dependent cancer target identification should include this compound as a representative of the hydroxylated-prenyl chemotype to ensure adequate chemical space coverage.

Biochemical Assay Development and Reference Compound Selection for 17β-HSD2 Screening

With a documented IC50 of 238 nM in the human placental microsomal 17β-HSD2 assay using the gold-standard [³H]E2 substrate and HPLC readout, the compound can serve as a reference inhibitor for assay qualification and inter-laboratory data normalization [1]. Its intermediate potency (neither too potent to cause hook effects nor too weak to require excessive solvent concentrations) positions it well for use as a positive control in medium-throughput enzymatic screens, provided the assay format matches the reported conditions (placental microsomal fraction, radiolabeled estradiol substrate, HPLC endpoint). Researchers should verify lot-to-lot consistency in IC50 before establishing it as an in-house reference standard.

Natural Product Authenticity Verification and Dereplication Studies

The compound's distinctive 2-hydroxy-3-methylbut-3-enyl substituent, which is relatively rare among naturally occurring prenylated xanthones compared to the ubiquitous 3-methylbut-2-enyl group, provides a specific chemotaxonomic marker for dereplication workflows . Analytical laboratories performing LC-MS or NMR-based dereplication of Clusiaceae/Guttiferae extracts can use the compound's exact mass (328.09468 g/mol), characteristic MS/MS fragmentation pattern of the hydroxylated prenyl side chain, and distinct ¹H NMR signals of the terminal vinylidene protons to discriminate it from co-eluting isomeric xanthones such as pancixanthone A (MW 312.32) or 1,4,5,6-tetrahydroxy-7-prenylxanthone isomers.

Quote Request

Request a Quote for 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.